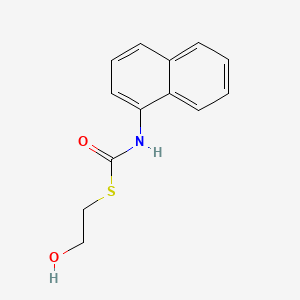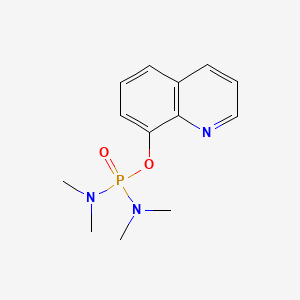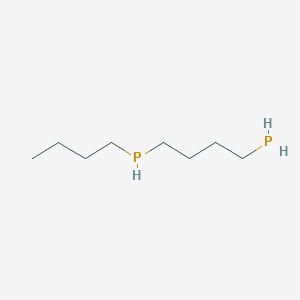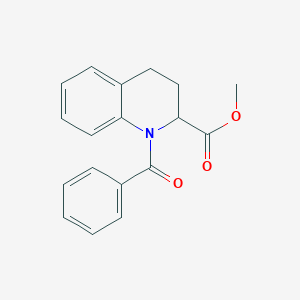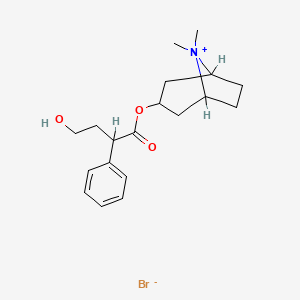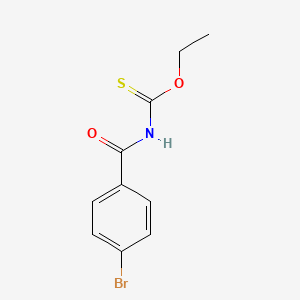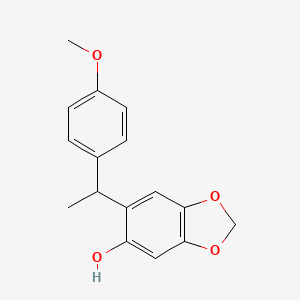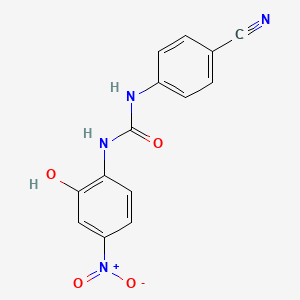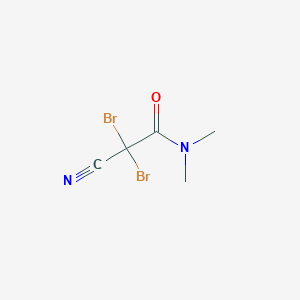
2,2-Dibromo-2-cyano-n,n-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to yellow liquid with a moldy pungent odor and is known for its biocidal properties . This compound is widely used in various industrial applications due to its effectiveness in controlling bacterial contamination.
Métodos De Preparación
2,2-Dibromo-2-cyano-n,n-dimethylacetamide can be synthesized by reacting sodium bromide and cyanoacetamide. The reaction typically involves the following steps:
Reactants: Sodium bromide and cyanoacetamide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Crystallization: The resulting product is then crystallized to obtain pure 2,2-dibromo-2-cyanoacetamide.
Industrial production methods involve large-scale synthesis using similar reactants and conditions, with additional purification steps to ensure high purity and quality of the final product.
Análisis De Reacciones Químicas
2,2-Dibromo-2-cyano-n,n-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Dibromo-2-cyano-n,n-dimethylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: Due to its biocidal properties, it is used in biological research to control microbial contamination.
Industry: It is used in industrial processes to control bacterial contamination in ethanol fermentation and other applications
Mecanismo De Acción
The biocidal action of 2,2-Dibromo-2-cyano-n,n-dimethylacetamide is primarily due to its ability to inactivate enzymes. It reacts through its bromine chemistry, converting functional –SH groups in thiol-based amino acids and enzymes to the oxidized S-S form. This reaction irreversibly disrupts the function of cell-surface components, interrupting transport across cell membranes and inhibiting key biological functions .
Comparación Con Compuestos Similares
2,2-Dibromo-2-cyano-n,n-dimethylacetamide is unique due to its specific biocidal properties and chemical structure. Similar compounds include:
- 2-Cyano-2,2-dibromoacetamide
- 2,2-Dibromo-2-carbamoylacetonitrile
- 2,2-Dibromo-3-nitrilopropionamide
These compounds share similar chemical structures but may differ in their specific applications and effectiveness .
Propiedades
Número CAS |
72698-82-9 |
|---|---|
Fórmula molecular |
C5H6Br2N2O |
Peso molecular |
269.92 g/mol |
Nombre IUPAC |
2,2-dibromo-2-cyano-N,N-dimethylacetamide |
InChI |
InChI=1S/C5H6Br2N2O/c1-9(2)4(10)5(6,7)3-8/h1-2H3 |
Clave InChI |
HKDJTBOHXZGMLP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(C#N)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


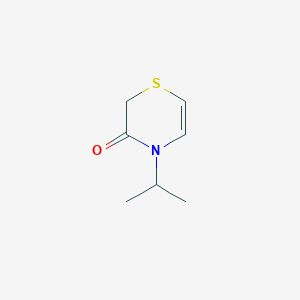
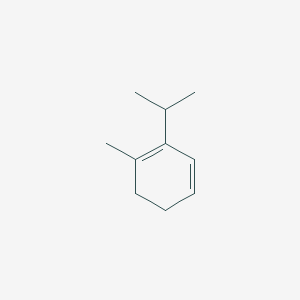
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
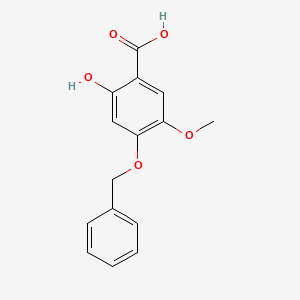
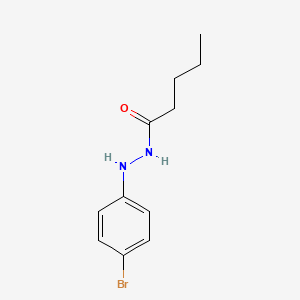
![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
